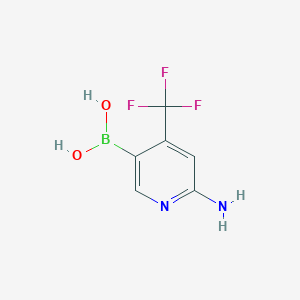

(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid

CAS No.: 1045861-32-2

Cat. No.: VC3318529

Molecular Formula: C6H6BF3N2O2

Molecular Weight: 205.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1045861-32-2 |

|---|---|

| Molecular Formula | C6H6BF3N2O2 |

| Molecular Weight | 205.93 g/mol |

| IUPAC Name | [6-amino-4-(trifluoromethyl)pyridin-3-yl]boronic acid |

| Standard InChI | InChI=1S/C6H6BF3N2O2/c8-6(9,10)3-1-5(11)12-2-4(3)7(13)14/h1-2,13-14H,(H2,11,12) |

| Standard InChI Key | BFGHJUHRLUFXHE-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(C=C1C(F)(F)F)N)(O)O |

| Canonical SMILES | B(C1=CN=C(C=C1C(F)(F)F)N)(O)O |

Introduction

Chemical Structure and Properties

(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid belongs to the family of heterocyclic boronic acids. It features a pyridine ring with three key functional groups: an amino group at the 6-position, a trifluoromethyl group at the 4-position, and a boronic acid moiety at the 3-position. This compound is closely related to its pinacol ester derivative, which has been documented with CAS number 944401-57-4 .

Structural Characteristics

The compound contains a pyridine core with the following substitution pattern:

-

Position 3: Boronic acid group (-B(OH)₂)

-

Position 4: Trifluoromethyl group (-CF₃)

-

Position 6: Amino group (-NH₂)

This arrangement creates a molecule with both electron-donating (amino) and electron-withdrawing (trifluoromethyl) groups, influencing its reactivity and physical properties.

Physicochemical Properties

Based on analysis of related compounds and the pinacol ester form, the following properties can be inferred:

Applications in Pharmaceutical Research

(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid and its ester derivatives have significant applications in pharmaceutical research and development.

Synthetic Building Block

The compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in medicinal chemistry research focused on developing new therapeutic agents .

Cross-Coupling Reactions

One of the most important applications is in Suzuki-Miyaura cross-coupling reactions, where it can be used to introduce the 6-amino-4-trifluoromethylpyridine scaffold into more complex molecules. The trifluoromethyl group is particularly valuable in medicinal chemistry for several reasons:

-

Enhances metabolic stability

-

Modulates lipophilicity

-

Can improve binding affinity to target proteins

-

Alters physicochemical properties of drug candidates

Fragment-Based Drug Discovery

The compound can serve as a fragment in fragment-based drug discovery approaches, providing a distinctive heterocyclic scaffold with multiple functionalization points.

Reactivity and Chemical Behavior

Boronic Acid Reactivity

The boronic acid functionality allows for various transformations:

-

Suzuki-Miyaura cross-coupling with aryl, heteroaryl, and vinyl halides

-

Chan-Lam coupling with amines, alcohols, and thiols

-

Conversion to other functional groups (e.g., hydroxyl via oxidation)

-

Formation of boronic esters with diols

-

Potential for acting as a Lewis acid in certain contexts

Influence of Adjacent Functionalities

The presence of the amino group at the 6-position and trifluoromethyl group at the 4-position creates a unique electronic environment that influences the reactivity of the boronic acid:

-

The electron-donating amino group may increase electron density in the pyridine ring

-

The electron-withdrawing trifluoromethyl group likely decreases electron density

-

These opposing effects create an electronically complex system that affects both reactivity and stability

Comparison with Related Compounds

The search results mention several structurally related compounds that provide context for understanding our target compound.

Related Pyridine-Based Boronic Acids

Comparison with Pinacol Ester Form

The pinacol ester form of our target compound, (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid pinacol ester, has several distinct properties compared to the free boronic acid:

-

Likely enhanced stability compared to the free boronic acid

-

Potentially different solubility profile (reported as slightly soluble in water)

-

Different reactivity pattern in certain transformations

-

Functions as a protected form of the boronic acid, releasing the free acid under hydrolytic conditions

| Analytical Method | Expected Key Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (pyridine ring), amino protons, and boronic acid protons |

| ¹³C NMR | Signals for pyridine carbons, carbon bearing boronic acid group, and carbon bearing trifluoromethyl group with characteristic splitting |

| ¹⁹F NMR | Signal for trifluoromethyl group |

| ¹¹B NMR | Signal for boronic acid group |

| FTIR | Characteristic bands for B-O stretching, N-H stretching, and C-F stretching |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume